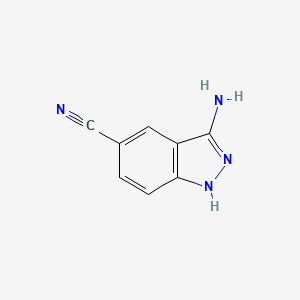

3-Amino-1H-indazole-5-carbonitrile

描述

Overview of Indazole Heterocycles in Contemporary Chemical Research

Indazole heterocycles are bicyclic aromatic compounds that feature a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govunina.it This structural motif has garnered significant attention in modern chemical research due to its versatile reactivity and pronounced biological activities. nih.govmdpi.com

Historical Context and Evolution of Indazole Chemistry

The study of indazole chemistry dates back to the late 19th century, with Emil Fischer's synthesis of indazole in 1883 marking a significant milestone. unina.itresearchgate.net Early research focused on understanding the fundamental structure and reactivity of the indazole nucleus. Over the decades, the field has evolved considerably, with the development of numerous synthetic methodologies enabling the preparation of a vast array of substituted indazole derivatives. unina.itmdpi.com This has paved the way for the exploration of their utility in various scientific domains, particularly in medicinal chemistry and materials science. unina.itmdpi.com

Structural Features and Aromaticity of the Indazole Nucleus

The indazole ring system is a ten-π electron aromatic system, which imparts it with considerable stability. nih.gov It exists in tautomeric forms, with the 1H-indazole and 2H-indazole being the most common. nih.govbldpharm.com The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govnih.gov The presence of two nitrogen atoms in the five-membered ring allows for a range of chemical interactions, including hydrogen bonding and coordination with metal ions. nih.govchemuniverse.com The aromatic nature and the presence of nitrogen atoms also influence the electronic properties of the molecule, making it an interesting scaffold for the design of functional molecules. chemuniverse.com

| Property | Description |

| Molecular Formula | C7H6N2 |

| Molar Mass | 118.14 g/mol |

| Nature | Amphoteric (can be protonated or deprotonated) |

| Tautomers | 1H-indazole and 2H-indazole are the most common |

Table 1: General Properties of the Indazole Nucleus

Significance of Indazole Derivatives in Chemical Sciences

Indazole derivatives are of paramount importance in the chemical sciences, largely due to their widespread applications in drug discovery. nih.govunina.itmdpi.com The indazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common feature in a variety of biologically active compounds. unina.it Numerous indazole-containing drugs have been developed, exhibiting a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties. scielo.org.zaresearchgate.net Beyond pharmaceuticals, indazole derivatives are also utilized in materials science, for example, in the development of dyes and other functional materials. mdpi.com

Justification for the Scholarly Investigation of 3-Amino-1H-indazole-5-carbonitrile

A focused scientific inquiry into this compound is warranted due to existing gaps in the literature and its potential to contribute to fundamental chemical knowledge.

Identification of Research Gaps in Existing Literature

While the broader class of indazoles has been extensively studied, a detailed investigation into this compound is notably absent in the current body of scientific literature. Much of the existing research on substituted indazoles focuses on derivatives with different substitution patterns. nih.gov For instance, significant work has been published on various 3-aminoindazole derivatives and compounds with substitutions at the 5-position, but not specifically on the combined 3-amino and 5-carbonitrile substituted indazole. This lack of specific data on its synthesis, characterization, and reactivity represents a clear research gap.

Potential Contributions to Fundamental Chemical Knowledge

The study of this compound holds the potential to make significant contributions to the field of chemistry. The 1H-indazole-3-amine structural motif is recognized as an effective hinge-binding fragment in kinase inhibitors, a critical class of anticancer drugs. nih.gov The introduction of a carbonitrile group at the 5-position could modulate the electronic properties and binding interactions of the molecule, potentially leading to the discovery of new and more potent therapeutic agents. A thorough investigation of this compound would provide valuable insights into the structure-activity relationships of substituted indazoles, enriching our fundamental understanding of this important class of heterocycles and paving the way for the rational design of novel functional molecules.

Emerging Trends and Future Directions in Indazole Research

The indazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique photophysical properties. mdpi.comresearchgate.net While established drugs like Pazopanib and Niraparib have cemented the importance of this scaffold, current research is focused on expanding its applications through innovative synthetic methods and the exploration of novel biological targets. nih.govnih.gov The ongoing evolution of indazole chemistry promises to deliver next-generation therapeutics and advanced materials.

A significant trend is the development of more efficient and sustainable synthetic methodologies. nih.gov Researchers are moving beyond traditional condensation reactions and are increasingly employing modern techniques like transition-metal-catalyzed cross-coupling and C-H activation. researchgate.netnih.gov These methods offer streamlined pathways to complex indazole derivatives, often with higher yields and greater functional group tolerance, and reduce the reliance on pre-functionalized starting materials. researchgate.net The development of one-pot, multicomponent, and electrochemical strategies further underscores the drive toward greener and more economical synthesis. researchgate.netresearchgate.netscielo.org.za

In the realm of drug discovery, the focus is broadening from well-established targets to novel protein kinases and new therapeutic areas. nih.gov While indazoles are renowned as kinase inhibitors for cancer therapy, their potential against other diseases is an active area of investigation. nih.govnih.gov This includes the development of inhibitors for targets like pan-Pim kinases and mutant forms of the epidermal growth factor receptor (EGFR) for cancer, glycogen (B147801) synthase kinase 3β (GSK-3β) for Alzheimer's disease, and viral targets, as exemplified by the HIV capsid inhibitor Lenacapavir. mdpi.comnih.gov The strategy of molecular hybridization, where the indazole core is combined with other pharmacologically active fragments, is also being used to create novel compounds with enhanced potency and selectivity. mdpi.com

Future research is expected to concentrate on overcoming the hurdles associated with translating promising preclinical candidates into clinically approved drugs. nih.gov This involves not only fine-tuning the structure-activity relationships (SAR) to optimize efficacy and minimize off-target effects but also developing robust, large-scale synthetic routes suitable for commercial production. researchgate.netnih.gov Furthermore, while the 1H-indazole tautomer is predominant and more widely studied, the synthesis and biological evaluation of the less thermodynamically stable 2H-indazole derivatives represent a compelling, underexplored frontier. nih.govresearchgate.net The unique properties of indazoles are also being harnessed in materials science, with emerging research into their application as luminogens in organic light-emitting diodes (OLEDs). researchgate.net

Data Tables

Table 1: Emerging Synthetic Strategies for Indazole Derivatives

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| C-H Activation/Functionalization | Direct formation of C-C or C-N bonds on the indazole core or its precursors using a transition metal catalyst. | Atom economy, reduced need for pre-functionalized substrates, access to novel substitution patterns. | researchgate.netnih.gov |

| Multicomponent Reactions | One-pot synthesis combining three or more reactants to form the indazole product. | High efficiency, procedural simplicity, rapid generation of molecular diversity. | scielo.org.za |

| Electrochemical Synthesis | Utilizes electric current to drive the formation or functionalization of the indazole ring. | Green and sustainable, avoids harsh reagents, offers unique reactivity. | researchgate.net |

| Asymmetric Synthesis | Methods that produce specific enantiomers of chiral indazole derivatives. | Access to stereochemically pure compounds, crucial for specific biological interactions. | researchgate.net |

| Suzuki Coupling | Palladium-catalyzed cross-coupling to introduce aryl or vinyl substituents, often at the C-5 position. | High functional group tolerance, reliable C-C bond formation, widely used for SAR studies. | mdpi.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| This compound | Indazole Derivative |

| Pazopanib | Indazole-based Drug (Kinase Inhibitor) |

| Niraparib | Indazole-based Drug (PARP Inhibitor) |

| Lenacapavir | Biologically Active Indazole (HIV Capsid Inhibitor) |

| 2,6-dichlorobenzonitrile | Synthetic Precursor |

| 3-amino-1H-indazole-5-carboxylic acid | Indazole Derivative |

| 5-amino-1H-indazole-3-carbonitrile | Indazole Derivative |

| 3-amino-1H-indazole-4-carbonitrile | Indazole Derivative |

| 5-bromo-2-fluorobenzonitrile | Synthetic Precursor |

属性

IUPAC Name |

3-amino-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYYIVVNEIXBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501826 | |

| Record name | 3-Amino-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20925-62-6 | |

| Record name | 3-Amino-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 3 Amino 1h Indazole 5 Carbonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the context of 3-Amino-1H-indazole-5-carbonitrile and its analogs, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons on the indazole ring and the protons of the amino and indazole NH groups.

The chemical shifts (δ) are influenced by the electronic effects of the substituents on the indazole core. For instance, the electron-withdrawing nature of the nitrile group at the C5 position deshields the adjacent aromatic protons. The protons of the NH and NH₂ groups are typically observed as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

While specific data for this compound is not extensively published, analysis of related 3-aminoindazole and 5-substituted indazole derivatives provides a strong basis for predicting its spectral features. For example, studies on indazol-pyrimidine hybrids reveal characteristic signals for the indazole ring protons mdpi.com. In one series of compounds, the indazole CH-3 and CH-4 protons appeared as singlet signals in the ranges of 7.9–8.09 ppm and 7.5–7.8 ppm, respectively mdpi.com.

Table 1: Representative ¹H NMR Data for Substituted Indazole Analogs Note: Data extracted from various sources for illustrative purposes. Solvent is DMSO-d₆.

| Compound | H-3 | H-4 | H-6 | H-7 | Other Protons |

| N²-(4-methoxyphenyl)- researchgate.netnih.govnih.govtriazolo[1,5-b]indazol-6-amine | 8.0 s | 7.51-7.53 m | - | 7.9 d | 13.1 s (NH), 10.7 s (NH), 10.5 s (NH), 7.3 d (Ar-H), 6.8 d (Ar-H), 3.7 s (OCH₃) |

| N-substituted pyrimidinyl-indazol derivative (general) | 8.09-8.1 s | 6.5 s | - | - | Aromatic protons and three NH groups observed. |

This table is interactive. Click on the headers to sort the data.

Based on these analogs, the expected ¹H NMR spectrum for this compound in a solvent like DMSO-d₆ would likely show three distinct aromatic proton signals, a signal for the C3-NH₂ group, and a signal for the N1-H proton of the indazole ring.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, signals are expected for the eight carbon atoms, including those of the fused rings and the nitrile group.

The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic nature of the substituents. The carbon atom attached to the nitrile group (C5) and the nitrile carbon itself (C≡N) are expected to have characteristic chemical shifts. General ¹³C NMR data for indazole-pyrimidine hybrids show aromatic carbons appearing in the δ 110–157 ppm range mdpi.com. The analysis of various amino acid and peptide derivatives has shown that the chemical shifts of carbonyl carbons, and by extension other functional group carbons, can be correlated with solvent polarities and molecular interactions nih.gov.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

| C3 (attached to NH₂) | 145 - 155 | Influenced by the electron-donating amino group. |

| C3a | 115 - 125 | Bridgehead carbon. |

| C4 | 110 - 120 | Aromatic CH. |

| C5 (attached to CN) | 105 - 115 | Significantly influenced by the nitrile group. |

| C6 | 120 - 130 | Aromatic CH. |

| C7 | 110 - 120 | Aromatic CH. |

| C7a | 135 - 145 | Bridgehead carbon. |

| C≡N (Nitrile) | 115 - 125 | Characteristic shift for nitrile carbons. |

This table is interactive and provides predicted ranges based on general indazole chemistry.

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the neighboring aromatic protons (e.g., H6 and H7), helping to assign their positions on the benzene (B151609) portion of the indazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. It can be used to confirm the placement of substituents by showing correlations between protons on the ring and the quaternary carbons (e.g., C3, C5, C3a, C7a) or the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation, though less critical for a rigid aromatic system like indazole.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₆N₄), the nominal molecular weight is 158 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would be characteristic of the indazole core, potentially involving the loss of small molecules like HCN or N₂. The study of indole/indazole carboxamide synthetic cannabinoids by GC-MS has detailed the characteristic fragmentation routes for these classes of compounds, which serves as a useful reference for predicting the behavior of related structures nih.govnih.gov.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, HRMS would be used to confirm its elemental formula, C₈H₆N₄. The calculated exact mass for the neutral molecule is 158.0592. HRMS analysis would typically measure the mass of the protonated molecule, [M+H]⁺, which would have a calculated exact mass of 159.0671. An experimental measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry.

LC-MS: This is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. LC-MS and particularly LC-MS/MS (tandem mass spectrometry) are widely used for the analysis of amino-containing compounds in various matrices nih.govmdpi.comsigmaaldrich.comnih.govresearchgate.net. An LC-MS method for this compound could be used for purity assessment, stability studies, and as a method to quantify the compound in complex mixtures.

GC-MS: This technique is suitable for volatile and thermally stable compounds. While the amino group of the target compound might require derivatization to improve its chromatographic properties, GC-MS is a powerful tool for separating it from synthetic impurities researchgate.net. It has been extensively applied in the analysis of indazole derivatives, particularly in forensic contexts for identifying synthetic cannabinoids in e-liquids and herbal blends nih.govnih.govresearchgate.net. These established methods demonstrate the utility of GC-MS for the qualitative and quantitative analysis of the indazole scaffold.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. vscht.cz The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the amino (-NH2) group, the indazole ring N-H, the nitrile (-C≡N) group, and the aromatic ring system.

The analysis of analogs such as 3-aminopyrazoles and other substituted indazoles provides a basis for assigning the characteristic vibrational frequencies. mdpi.comresearchgate.net For instance, the IR spectrum of the related compound 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile shows distinct peaks for the NH2 group at 3348 and 3303 cm⁻¹, the N-H bond at 3193 cm⁻¹, and the C≡N triple bond at 2230 cm⁻¹. nih.gov

The key IR absorptions for this compound can be predicted based on these principles and data from analogous structures. The N-H stretching vibrations of the primary amino group (-NH2) are expected to appear as two distinct bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The N-H stretch of the indazole ring itself is anticipated in the 3200-3100 cm⁻¹ range. A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretch is expected around 2230 cm⁻¹. nih.gov Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to bands in the 1600-1400 cm⁻¹ region. vscht.czresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3300 | Medium |

| Indazole N-H | N-H Stretch | 3200 - 3100 | Medium, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Nitrile (-C≡N) | C≡N Stretch | ~2230 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For organic molecules with multiple bonds and heteroatoms, the most significant transitions are typically π → π* and n → π*. youtube.com

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its conjugated indazole ring system, which acts as a chromophore. The presence of the amino group (-NH2) as an auxochrome and the nitrile (-C≡N) group can modify the absorption characteristics. The spectrum of the parent 1H-indazole in acetonitrile shows a maximum absorption peak around 290-300 nm. researchgate.net

The electronic spectrum is expected to show high-intensity bands corresponding to π → π* transitions, which involve the excitation of electrons from the π bonding orbitals of the aromatic system to anti-bonding π* orbitals. libretexts.org These transitions are typically observed for aromatic systems like benzene at wavelengths such as 180, 200, and 255 nm. wikipedia.org Additionally, the presence of nitrogen atoms with non-bonding electron pairs (lone pairs) allows for n → π* transitions, where an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions. libretexts.org

| Electronic Transition | Description | Expected Wavelength (λmax) Region | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital within the indazole ring. | 200 - 350 nm | High (typically > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Excitation of a non-bonding electron (from N atoms) to a π anti-bonding orbital. | > 300 nm | Low (typically < 2,000 L mol⁻¹ cm⁻¹) |

The solvent in which the spectrum is recorded can influence the position of the absorption maxima through bathochromic (red) or hypsochromic (blue) shifts. wikipedia.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related analogs provides significant insight into its expected solid-state structure.

For example, the crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals that the fused pyrazole (B372694) and benzene rings of the indazole core are nearly co-planar, with a very small dihedral angle of 2.36 (5)° between them. nih.gov A similar planarity is observed in N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, where the dihedral angle is 3.2 (1)°. nih.gov This planarity is a key feature of the indazole ring system.

In the solid state, the molecules are held together by a network of intermolecular interactions. Hydrogen bonding is a dominant force. In the bromo-indazole analog, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. nih.gov These dimers are further connected into a three-dimensional network by other interactions, including C—H⋯O and C—H⋯Br hydrogen bonds, as well as aromatic π–π stacking interactions between the indazole rings of adjacent molecules. nih.gov

For this compound, a similar packing arrangement can be anticipated. The amino group (-NH2) and the ring N-H are strong hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the nitrile group are effective hydrogen bond acceptors. This would likely result in an extensive hydrogen-bonding network, contributing to the stability of the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂ClN₃O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle (fused rings) | 3.2 (1)° |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonds |

| Crystal Packing | Two-dimensional network parallel to the (001) plane |

Computational Chemistry and Theoretical Studies on 3 Amino 1h Indazole 5 Carbonitrile

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. These methods are instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. Indazole derivatives are known to be inhibitors of various protein kinases, which are important targets in cancer therapy.

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the predicted binding pose and to identify key residues that are crucial for the interaction.

An MD simulation of a 3-Amino-1H-indazole-5-carbonitrile-protein complex would involve calculating the trajectory of all atoms in the system over a period of nanoseconds. Analysis of this trajectory can reveal the stability of the ligand in the binding pocket, the conformational changes in the protein upon ligand binding, and the strength and persistence of the intermolecular interactions. This information is vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are instrumental in predicting the nuclear magnetic resonance (NMR) spectra of molecules, which aids in structure elucidation and the assignment of experimental signals. Methods like the Gauge-Independent Atomic Orbital (GIAO) are widely employed, often in conjunction with Density Functional Theory (DFT), to calculate NMR chemical shifts with a high degree of accuracy nih.govmdpi.com.

For N-substituted indazole systems, computational methods have proven to be a sound basis for experimental observations nih.gov. The calculated chemical shifts for ¹H and ¹³C nuclei are particularly sensitive to the electronic environment, making them excellent probes for differentiating between isomers. In the context of this compound, theoretical predictions would be crucial for distinguishing between the 1H and 2H tautomers.

Key diagnostic markers in the ¹³C NMR spectrum that differ significantly between N1- and N2-substituted indazoles include the chemical shifts of the carbon atoms within the pyrazole (B372694) ring, especially C3 nih.gov. For instance, in N-substituted indazoles, the C3 signal can differ by more than 10 ppm between the N1 and N2 isomers nih.gov. Such predicted differences allow for the unambiguous assignment of the substitution pattern or the dominant tautomeric form in an experimental sample. Modern machine learning approaches, such as Graph Neural Networks (GNNs), are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts for small molecules nih.govrsc.org.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) - N1 Isomer (Conceptual) | Predicted ¹³C Chemical Shift (ppm) - N2 Isomer (Conceptual) | Rationale for Difference |

| C3 | Lower field (deshielded) | Higher field (shielded) | The C3 carbon is significantly influenced by the position of the NH proton and the lone pair on the adjacent nitrogen, leading to distinct electronic environments in the two tautomers nih.gov. |

| C7a | Lower field (deshielded) | Higher field (shielded) | The fusion carbon's electronic environment changes based on whether the adjacent nitrogen is pyrrole-like (N1) or pyridine-like (N2). |

| C3a | Higher field (shielded) | Lower field (deshielded) | Similar to C7a, the electronic character of the pyrazole ring directly impacts the chemical shift of this bridgehead carbon. |

Tautomerism and Isomerism of Indazole Systems

Indazole and its derivatives exhibit annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms in the pyrazole ring nih.gov. This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole nih.gov. The 1H-tautomer features a benzenoid structure, while the 2H-tautomer has a quinonoid structure nih.gov. For the parent indazole molecule and most substituted derivatives, the 1H-tautomer is thermodynamically more stable and is therefore the predominant form in solution and the solid state nih.govresearchgate.net.

Computational studies using methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) have been employed to quantify the energy difference between the 1H and 2H tautomers of indazole. These calculations consistently show the 1H form to be lower in energy. The greater stability of the 1H-tautomer is often attributed to its higher degree of aromaticity compared to the quinoid-like 2H form researchgate.net.

Theoretical estimations place the energy difference in the gas phase at approximately 3.6 to 5.3 kcal/mol, confirming the 1H tautomer as the more stable species researchgate.net. Another study using MP2/6-31G** calculations found the 1H-tautomer to be more stable by 15 kJ·mol⁻¹ (approximately 3.6 kcal/mol) nih.gov.

| Computational Method | Basis Set | Calculated Energy Difference (kcal/mol) | Favored Tautomer | Reference |

| B3LYP | 6-31G* | 5.3 | 1H-Indazole | researchgate.net |

| MP2 | 6-31G** | 3.6 (15 kJ/mol) | 1H-Indazole | nih.gov |

The energetic balance between the 1H and 2H tautomers can be influenced by the electronic nature of substituents on the indazole ring. The presence and position of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the relative stability of the two forms researchgate.net.

In the case of this compound, the molecule possesses a strong electron-donating amino group (-NH₂) at the C3 position and a strong electron-withdrawing cyano group (-CN) at the C5 position.

Amino Group (-NH₂) at C3: An amino group is a powerful π-donor. Its presence at the C3 position can influence the electron density of the pyrazole ring.

Cyano Group (-CN) at C5: A cyano group is a potent electron-withdrawing group through both inductive and resonance effects.

Theoretical studies on other substituted indazoles have shown that strong electron-withdrawing groups, such as a nitro group (-NO₂), can decrease the energy difference between the 1H and 2H tautomers, although the 1H form typically remains more stable researchgate.net. It is plausible that the combined electronic effects of the C3-amino and C5-cyano substituents in this compound would similarly modulate the tautomeric equilibrium. While the 1H tautomer is still expected to be the major form due to its inherent aromatic stability, the precise energy gap would be specific to this unique substitution pattern.

Structure Activity Relationship Sar Studies of 3 Amino 1h Indazole 5 Carbonitrile Derivatives

Design Principles for SAR Exploration

The development of 3-amino-1H-indazole-5-carbonitrile derivatives is often guided by established medicinal chemistry strategies, including structure-based drug design, fragment-based approaches, and molecular hybridization.

Structure-Based and Knowledge-Based Design: This approach leverages the known three-dimensional structure of the target protein, often a kinase, to design inhibitors that fit precisely into the active site. For instance, the 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment, forming key hydrogen bonds with the kinase hinge region. Knowledge of these interactions allows for the rational design of substituents that can occupy adjacent pockets, such as the lipophilic pocket in the Plk active site, to enhance potency and selectivity. In the development of extracellular signal-regulated kinase (ERK1/2) inhibitors, a structure-guided approach using an indazole amide scaffold led to the optimization of potent compounds.

Fragment-Based Drug Discovery (FBDD):

Medicinal Chemistry Applications and Pharmacological Profiles of 3 Amino 1h Indazole 5 Carbonitrile and Its Analogs

Role as Key Intermediates in Pharmaceutical Synthesis

The 3-amino-1H-indazole core is a fundamental building block in the synthesis of numerous pharmaceutical agents. A key synthetic route to 3-aminoindazole intermediates involves the condensation of appropriately substituted fluorobenzonitriles with hydrazine. For instance, a reaction starting with 4-bromo-2-fluorobenzonitrile and hydrazine yields a 3-aminoindazole intermediate. This intermediate can then undergo further chemical modifications, such as acylation followed by Suzuki coupling, to generate more complex molecules with therapeutic potential nih.gov. This synthetic versatility allows for the introduction of various functional groups onto the indazole ring system, enabling the fine-tuning of pharmacological properties. The 5-carbonitrile group, in particular, can serve as a handle for further chemical transformations or as a key interaction point with biological targets.

Exploration in Drug Discovery and Development

The 3-amino-1H-indazole scaffold has been extensively explored in drug discovery and development, primarily due to its ability to act as an effective "hinge-binding" fragment in kinase inhibitors nih.gov. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, a family of enzymes often implicated in cancer and inflammatory diseases. This interaction provides a strong foundation for the design of potent and selective inhibitors.

Researchers have utilized strategies like scaffold hopping and molecular hybridization to design novel derivatives based on the 1H-indazol-3-amine framework nih.gov. By modifying the substituents on the indazole ring, particularly at the 5-position, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of the resulting compounds. The exploration of this scaffold has led to the identification of numerous promising drug candidates targeting a range of diseases.

Pharmacological Activities of Indazole Derivatives

Derivatives of the 3-amino-1H-indazole core exhibit a broad spectrum of pharmacological activities. Their diverse biological effects have led to their investigation in multiple therapeutic areas. Notably, these compounds have shown significant promise as anticancer and anti-inflammatory agents nih.govnih.gov. The structural versatility of the indazole nucleus allows for the development of compounds with tailored activities against specific biological targets.

The indazole moiety is a cornerstone in the development of modern anticancer therapies. Several commercially available anticancer drugs, such as axitinib, linifanib, and niraparib, feature an indazole core, highlighting its importance in oncology drug design nih.gov. Derivatives of 3-amino-1H-indazole have been the subject of intensive research, leading to the discovery of potent agents with activity against various cancer cell lines, including those of the lung, chronic myeloid leukemia, prostate, and liver nih.gov.

A primary mechanism through which 3-amino-1H-indazole derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers.

Tyrosine Kinase Inhibitors : The 1H-indazole-3-amine structure is a key component in tyrosine kinase inhibitors like Linifanib, where it effectively binds to the hinge region of the kinase nih.gov. Pazopanib, another indazole-containing drug, is a multi-target tyrosine kinase inhibitor that impedes tumor growth by blocking angiogenesis through the inhibition of VEGFR, PDGFR, c-KIT, and FGFR wikipedia.org. Furthermore, a diarylamide 3-aminoindazole derivative, AKE-72, has been identified as a multi-tyrosine kinase inhibitor, showing significant inhibition against c-Kit, FGFR1, FLT3, and VEGFR2, among others semanticscholar.org.

ALK Inhibitors : Anaplastic lymphoma kinase (ALK) is a validated target in certain types of non-small cell lung cancer (NSCLC) nih.govmdpi.comnih.govasco.org. Entrectinib, a potent ALK inhibitor, utilizes an indazole moiety as its hinge binder, forming hydrogen bonds with key residues in the ALK kinase domain mdpi.com. Research has shown that 3-amino-5-substituted indazole derivatives can be potent ALK inhibitors, with some compounds demonstrating IC50 values in the nanomolar range nih.gov.

FGFR Inhibitors : Fibroblast growth factor receptors (FGFRs) are implicated in various cancers. Novel 1H-indazol-3-amine derivatives have been designed and synthesized as potent FGFR inhibitors. Through structural optimization, compounds with excellent enzymatic and cellular inhibitory activities against FGFR1 have been identified nih.govnih.gov. The 3-aminoindazole group in these inhibitors occupies the hinge region of the FGFR1 ATP binding site, forming crucial hydrogen bonds nih.gov.

IDO1 Inhibitors : Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that represents a promising target for cancer immunotherapy nih.govnih.gov. The indazole scaffold has emerged as a potential high-affinity heme-binding motif for IDO1 inhibitors acs.org. Research has led to the design and synthesis of 6-substituted aminoindazole derivatives as IDO1 inhibitors, with some compounds showing potent inhibitory activity nih.govresearchgate.netresearchgate.net.

TTK Inhibitors : Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a key regulator of the mitotic spindle assembly checkpoint and a target for cancer therapy. A novel class of TTK inhibitors based on an indazole core with sulfamoylphenyl and acetamido moieties at positions 3 and 5, respectively, has been developed. Further optimization of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides has led to potent and orally bioavailable TTK inhibitors with demonstrated in vivo tumor growth inhibition matilda.sciencenih.govnih.govebi.ac.ukosti.gov.

Bcr-Abl Inhibitors : The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). 3-Aminoindazole derivatives have been developed as potent pan-Bcr-Abl inhibitors, including against the challenging T315I gatekeeper mutant which confers resistance to imatinib nih.gov. Compound AKE-72, a diarylamide 3-aminoindazole, showed IC50 values of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the T315I mutant nih.gov. Further studies have confirmed that a 6-phenyl-1H-indazol-3-amine moiety can serve as an effective hinge binding element for potent Bcr-Abl inhibitors nih.gov.

PKMYT1 Inhibitors : Protein kinase membrane-associated tyrosine/threonine 1 (PKMYT1) is a critical regulator of the G2/M cell cycle checkpoint and an emerging cancer target. The replacement of a problematic phenol headgroup with an indazole moiety in a series of quinolinone derivatives led to enhanced potency and selectivity for PKMYT1 nih.gov. This discovery has resulted in the development of novel, selective, and potent PKMYT1 inhibitors with favorable pharmacokinetic profiles and in vivo antitumor efficacy nih.govfrontiersin.orggoogle.com.

Table 1: Selected 3-Amino-1H-indazole Derivatives as Kinase Inhibitors

| Kinase Target | Derivative Class | Key Findings |

|---|---|---|

| Tyrosine Kinases | Diarylamide 3-aminoindazoles | AKE-72 is a multi-tyrosine kinase inhibitor with potent activity against c-Kit, FGFR1, FLT3, VEGFR2, etc. semanticscholar.org. |

| ALK | 3-Amino-5-substituted indazoles | Entrectinib utilizes an indazole hinge-binder; other derivatives show nanomolar IC50 values mdpi.comnih.gov. |

| FGFR | 1H-indazol-3-amine derivatives | Potent enzymatic and cellular inhibition of FGFR1 achieved through structural optimization nih.govnih.gov. |

| IDO1 | 6-Substituted aminoindazoles | Indazole acts as a heme-binding scaffold, leading to potent IDO1 inhibitors nih.govacs.orgresearchgate.net. |

| TTK | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Orally bioavailable inhibitors with in vivo tumor growth inhibition matilda.sciencenih.govosti.gov. |

| Bcr-Abl | Diarylamide 3-aminoindazoles | AKE-72 is a potent pan-Bcr-Abl inhibitor, including the T315I mutant nih.gov. |

| PKMYT1 | Naphthyridinone derivatives with indazole moiety | Indazole replacement led to potent and selective inhibitors with in vivo efficacy nih.govgoogle.com. |

The anticancer effects of 3-amino-1H-indazole derivatives are not solely limited to kinase inhibition. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, certain 1H-indazole-3-amine derivatives have been shown to affect apoptosis and the cell cycle by potentially inhibiting members of the Bcl2 family of proteins and modulating the p53/MDM2 pathway in a concentration-dependent manner nih.govnih.gov. By targeting these fundamental cellular processes, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

In addition to their anticancer properties, indazole derivatives have also been recognized for their anti-inflammatory activities nih.govnih.gov. Inflammation is a complex biological response that is implicated in a wide range of diseases, including cancer, autoimmune disorders, and cardiovascular disease. The ability of indazole-based compounds to modulate inflammatory pathways makes them attractive candidates for the development of new anti-inflammatory drugs. While the precise mechanisms are varied, they often involve the inhibition of inflammatory mediators or signaling pathways.

Antimicrobial and Antifungal Activities

The indazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including antimicrobial and antifungal properties. nih.gov The search for novel antimicrobial agents is driven by the increasing challenge of drug resistance.

Research into indazole-containing compounds has revealed their potential against various microbial pathogens. For instance, a series of novel indazole derivatives were designed, synthesized, and evaluated for their antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) bacteria. mitwpu.edu.in Certain substituted compounds exhibited significant inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values of 50 μg/mL. mitwpu.edu.in These compounds are believed to exert their effect by inhibiting DNA gyrase B, an essential bacterial enzyme. mitwpu.edu.inmdpi.com

In the realm of antifungal research, indazole-linked triazoles have been investigated as potential agents. One analog, with a 5-bromo substitution on the indazole ring, demonstrated considerable activity against various fungal cultures, including Candida spp. and Aspergillus spp. nih.gov Furthermore, some 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com

The hybridization of the indazole core with other heterocyclic systems has also yielded promising results. For example, some indazole derivatives have been reported to possess antiprotozoal activity against Entamoeba histolytica and Trichomonas vaginalis. mdpi.com

| Compound Type | Microorganism | Activity | Reference |

|---|---|---|---|

| Substituted Indazoles | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | Antibacterial (MIC = 50 μg/mL) | mitwpu.edu.in |

| Indazole-linked Triazole (5-bromo substitution) | Candida spp., Aspergillus spp. | Antifungal | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | C. albicans, C. glabrata | Antifungal | mdpi.com |

| Indazole derivatives | E. histolytica, T. vaginalis | Antiprotozoal | mdpi.com |

Central Nervous System (CNS) Activity (e.g., 5-HT Receptor Agonists/Antagonists, Nicotinic α-7 Receptor Agonists)

The indazole nucleus is a key structural motif in a number of compounds that interact with the central nervous system (CNS). Notably, derivatives of indazole have been developed as potent and selective ligands for various CNS receptors, including serotonin (5-HT) and nicotinic acetylcholine receptors.

5-HT Receptor Activity:

Indazole derivatives have been extensively explored for their interaction with serotonin receptors, particularly the 5-HT3 receptor. Granisetron, a well-known anti-emetic drug, features an indazole core and functions as a selective 5-HT3 receptor antagonist. This action is crucial for managing nausea and vomiting, particularly in the context of cancer chemotherapy.

Nicotinic α-7 Receptor Agonists:

The nicotinic α-7 receptor is a target of interest for the treatment of cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia. Research has focused on developing selective α-7 nicotinic acetylcholine receptor (nAChR) agonists. While specific examples directly linking 3-Amino-1H-indazole-5-carbonitrile to this activity are not detailed in the provided context, the broader class of indazole derivatives has been investigated for their potential as CNS active agents.

Other Pharmacological Targets and Therapeutic Areas

The versatility of the indazole scaffold extends to a multitude of other pharmacological targets and therapeutic areas beyond antimicrobial and CNS activity.

Anticancer Activity:

A significant area of research for indazole derivatives is in oncology. Numerous indazole-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, some 3-substituted 1H-indazoles have been investigated for their ability to inhibit the IDO1 enzyme, a target in cancer immunotherapy. nih.gov Additionally, certain N-phenyl-1H-indazole-1-carboxamides have demonstrated in vitro antiproliferative activity against a panel of human tumor cell lines. nih.gov

Anti-inflammatory Activity:

Indazole derivatives have also shown potential as anti-inflammatory agents. Some compounds have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. mdpi.com

Other Targets:

The pharmacological scope of indazoles also includes:

Rho kinase (ROCK) inhibitors: N-substituted prolinamido indazoles have been identified as potent ROCK inhibitors, which have potential applications in cardiovascular diseases. nih.gov

Fibroblast growth factor receptor (FGFR) kinase inhibitors: 1H-indazole-based derivatives have been developed for the inhibition of FGFR kinases, which are implicated in various cancers. nih.gov

Clinical Development and Approved Drugs Featuring Indazole Moieties

The therapeutic importance of the indazole scaffold is underscored by the number of clinically approved drugs that incorporate this heterocyclic system. These drugs span a range of therapeutic areas, highlighting the broad applicability of indazole chemistry in drug discovery.

Granisetron as an Anti-emetic

Granisetron is a selective 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Its mechanism of action involves blocking the action of serotonin at 5-HT3 receptors, which are found both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain.

Lonidamine as an Antitumor Agent

Lonidamine is an antitumor agent that has been shown to interfere with the energy metabolism of cancer cells. It selectively inhibits the activity of mitochondrially-bound hexokinase, an enzyme that is often overexpressed in malignant tumors. This disruption of glycolysis leads to a depletion of cellular energy and can sensitize cancer cells to the effects of other anticancer therapies.

Pazopanib, Axitinib, Entrectinib, Niraparib, and Lenacapavir

This group of drugs further exemplifies the successful application of the indazole moiety in modern medicine, particularly in the fields of oncology and virology.

Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors used in the treatment of various cancers, including renal cell carcinoma. They function by inhibiting several key receptors involved in angiogenesis and tumor growth.

Entrectinib is a potent inhibitor of TRK, ROS1, and ALK kinases and is used to treat tumors that have specific genetic alterations in these genes. The 1H-indazole-3-amide structure within Entrectinib is crucial for its antitumor activity. nih.gov

Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.

Lenacapavir is a novel, long-acting HIV-1 capsid inhibitor used for the treatment of multidrug-resistant HIV-1 infection.

| Drug | Therapeutic Area | Mechanism of Action | Reference |

|---|---|---|---|

| Granisetron | Anti-emetic | 5-HT3 receptor antagonist | nih.gov |

| Lonidamine | Antitumor | Inhibitor of mitochondrial-bound hexokinase | |

| Pazopanib | Antitumor | Multi-targeted tyrosine kinase inhibitor | |

| Axitinib | Antitumor | Multi-targeted tyrosine kinase inhibitor | |

| Entrectinib | Antitumor | TRK, ROS1, and ALK kinase inhibitor | nih.gov |

| Niraparib | Antitumor | PARP inhibitor | |

| Lenacapavir | Antiviral (HIV) | HIV-1 capsid inhibitor |

Compound List

this compound

Granisetron

Lonidamine

Pazopanib

Axitinib

Entrectinib

Niraparib

Lenacapavir

Patent Landsc

Conclusion and Future Perspectives

Summary of Current Research on 3-Amino-1H-indazole-5-carbonitrile

Current research places this compound primarily as a valuable chemical intermediate and a structural motif within the larger family of 3-aminoindazole derivatives. The 1H-indazole-3-amine framework is a well-established pharmacophore, known to be an effective hinge-binding fragment for kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov

Studies on closely related 3-amino-5-substituted indazoles have demonstrated their utility as starting materials for compounds with potent antiproliferative and enzyme-inhibiting activities. mdpi.comnih.gov For example, derivatives synthesized from 3-aminoindazoles have shown significant inhibitory effects on various cancer cell lines, including leukemia, lung, colon, and melanoma. nih.govnih.gov The primary focus has been on leveraging the 3-amino group for further chemical modifications to create extensive libraries of compounds for biological screening. nih.gov The nitrile group at the 5-position offers an additional site for chemical modification, enhancing the molecule's versatility as a building block in drug discovery and organic synthesis.

Identification of Promising Avenues for Future Research

Future investigations into this compound are poised to expand on the foundational knowledge of the indazole scaffold. Promising areas for research include:

Broadened Screening Programs: Systematic screening of this compound and its derivatives against a wider array of biological targets is warranted. Given the known activities of indazoles, this should include various protein kinases, targets for inflammatory diseases, and neurological disorders. myskinrecipes.comnih.gov

Structure-Activity Relationship (SAR) Studies: A key avenue of research involves the synthesis of a diverse library of derivatives by modifying the amino and nitrile functional groups. These SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Development of Novel Kinase Inhibitors: As many indazole-containing drugs are kinase inhibitors, a focused effort to design and synthesize novel inhibitors based on the this compound scaffold could yield new anticancer agents. nih.govrsc.org Docking studies have shown that the 3-aminoindazole group can bind effectively to the ATP binding site of kinases like FGFR1. nih.gov

Application in Agrochemicals: The inherent biological activity of the indazole nucleus suggests potential applications in agrochemical research, for instance, in the development of new pesticides. myskinrecipes.com

Potential for Novel Therapeutic and Chemical Applications

The structural features of this compound endow it with significant potential for both therapeutic and chemical applications.

Therapeutic Potential: The indazole core is present in several commercially available anticancer drugs, including Axitinib, Linifanib, and Pazopanib. nih.gov This underscores the therapeutic potential of new derivatives.

Oncology: The primary therapeutic application lies in oncology. Derivatives could be developed as inhibitors of various kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Bcr-Abl, and Aurora kinases. researchgate.netnih.govmdpi.com

Inflammatory and Neurological Disorders: The indazole scaffold is also associated with anti-inflammatory and neurological activities, opening doors for applications beyond cancer. mdpi.commyskinrecipes.com

Chemical Potential: As a chemical building block, this compound is highly valuable. Its amino and nitrile groups are versatile functional handles that can participate in a wide range of chemical transformations, allowing for the construction of complex heterocyclic systems. myskinrecipes.com

Table 1: Examples of Biologically Active 3-Aminoindazole Derivatives

| Derivative Class | Target/Activity | Research Finding |

| 1H-Indazol-3-amine Derivatives | FGFR1, FGFR2 | Fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency. nih.gov |

| 1H-Indazol-3-amine Derivatives | Bcr-Abl (wild type and T315I mutant) | Identified potent inhibitors with activity comparable to Imatinib against leukemia cancer cells. nih.gov |

| N-phenyl-1H-indazole-1-carboxamides | Antiproliferative (Colon and Melanoma cell lines) | The most active compound inhibited cell growth with GI₅₀ values in the low micromolar to nanomolar range. nih.gov |

| 3-Amino-5-substituted Indazoles | Anaplastic Lymphoma Kinase (ALK) | Served as a starting point for the synthesis of Entrectinib, a potent ALK inhibitor. nih.gov |

Challenges and Opportunities in Indazole Chemistry and Drug Discovery

The exploration of indazole chemistry, while fruitful, is not without its challenges and is rich with opportunities for innovation.

Challenges:

Synthesis and Functionalization: Achieving regioselectivity during the functionalization of the indazole ring, particularly at the C3-position, can be challenging and may require complex, multi-step synthetic routes. researchgate.netchim.it Traditional methods often necessitate pre-functionalization, which can be laborious. researchgate.net

Drug Resistance: A significant challenge in cancer therapy is the development of drug resistance. For instance, mutations in kinase gatekeeper sites can render inhibitors ineffective, necessitating the design of next-generation drugs that can overcome these resistance mechanisms. wjgnet.com

Pharmacokinetic Properties: Optimizing the in vivo metabolic clearance and aqueous solubility of indazole derivatives while maintaining high potency is a persistent challenge in drug development. mdpi.com

Opportunities:

Novel Synthetic Methods: There is a significant opportunity in the development of more efficient and environmentally friendly synthetic strategies. This includes the use of modern techniques like transition-metal-catalyzed C-H activation, photochemistry, and flow synthesis to streamline the creation of indazole derivatives. nih.govresearchgate.net

Tackling Unmet Medical Needs: The versatility of the indazole scaffold provides a platform to develop drugs for a wide range of diseases beyond cancer, including bacterial infections, diabetes, and neurodegenerative disorders. nih.gov

Advanced Drug Design: The integration of computational methods, such as structure-based design and artificial intelligence, can accelerate the discovery and optimization of potent and selective indazole-based drug candidates. nih.govnih.gov

常见问题

Basic: What synthetic methodologies are commonly employed for 3-Amino-1H-indazole-5-carbonitrile?

The synthesis typically involves multi-step strategies, such as:

- Friedel-Crafts acylation to introduce substituents to aromatic precursors.

- Hydrazine-mediated cyclization to form the indazole core.

- Nitro group reduction using hydrazine hydrate and Raney nickel to install the amino group .

For example, a nitro-substituted intermediate can be reduced under controlled conditions (e.g., iPrOH/DMF, 80°C) to yield the amino functionality while preserving the nitrile group .

Basic: How is X-ray crystallography utilized to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

- Data collection at low temperatures (e.g., 90 K) to minimize thermal motion.

- Structure solution via direct methods and refinement with anisotropic displacement parameters.

- Validation using R-factor metrics (e.g., R1 < 0.05) to ensure accuracy .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Contradictions may arise from polymorphism or dynamic equilibria. Mitigation strategies include:

- Cross-validation : Use complementary techniques like IR spectroscopy (to confirm nitrile stretches at ~2200 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Temperature-dependent NMR : Detect tautomeric forms or rotational barriers affecting resonance splitting.

- Computational modeling : Compare experimental data with DFT-optimized structures to identify discrepancies .

Advanced: What strategies enhance regioselective functionalization of the amino group in this compound?

To avoid side reactions at the nitrile group:

- Protective groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amino moiety during coupling reactions.

- Mild reaction conditions : Employ palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) at low temperatures.

- Chemoselective reagents : Opt for acylating agents (e.g., acetic anhydride) that selectively target amines over nitriles .

Basic: What analytical techniques are critical for assessing the purity of this compound?

- HPLC : Quantify purity (>98%) using reverse-phase columns (C18) and UV detection at λ = 254 nm.

- 1H/13C NMR : Confirm absence of impurities via integration and DEPT-135 experiments.

- Elemental analysis : Validate C, H, N composition within ±0.4% of theoretical values .

Advanced: How can the nitro-to-amine reduction step in the synthesis be optimized for higher yields?

- Catalyst screening : Compare Raney nickel (low cost, moderate efficiency) vs. palladium on carbon (higher activity but costlier).

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- In situ monitoring : Use TLC or inline IR to track reaction progress and terminate at completion (~2–4 hours) .

Advanced: What computational tools aid in predicting the reactivity of this compound?

- DFT calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Molecular docking : Predict binding affinities for biological targets (e.g., kinase inhibitors).

- pKa prediction software : Estimate amino group basicity to guide pH-sensitive reactions .

Basic: What safety precautions are essential when handling hydrazine derivatives in the synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。